molecular formula C18H27N3O2 B7439094 N-(5,5-dimethyloxolan-3-yl)-4-(pyridin-2-ylamino)cyclohexane-1-carboxamide

N-(5,5-dimethyloxolan-3-yl)-4-(pyridin-2-ylamino)cyclohexane-1-carboxamide

Numéro de catalogue B7439094
Poids moléculaire: 317.4 g/mol
Clé InChI: SCNUHGUTRIOALJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(5,5-dimethyloxolan-3-yl)-4-(pyridin-2-ylamino)cyclohexane-1-carboxamide, also known as DPO-1, is a potent and selective inhibitor of the voltage-gated potassium channel Kv1.5. This compound has gained significant attention in scientific research due to its potential therapeutic applications in cardiovascular diseases, such as atrial fibrillation and heart failure.

Mécanisme D'action

N-(5,5-dimethyloxolan-3-yl)-4-(pyridin-2-ylamino)cyclohexane-1-carboxamide selectively inhibits the Kv1.5 channel by binding to a specific site on the channel protein. This binding prevents the channel from opening and repolarizing the cardiac action potential, leading to a prolonged refractory period and reduced excitability of cardiac cells.
Biochemical and Physiological Effects
The inhibition of the Kv1.5 channel by this compound has several biochemical and physiological effects. It prolongs the action potential duration, reduces the rate of depolarization, and decreases the contractility of cardiac cells. These effects contribute to the anti-arrhythmic properties of this compound.

Avantages Et Limitations Des Expériences En Laboratoire

N-(5,5-dimethyloxolan-3-yl)-4-(pyridin-2-ylamino)cyclohexane-1-carboxamide has several advantages for laboratory experiments, including its high selectivity for the Kv1.5 channel and its potent inhibitory activity. However, it also has some limitations, such as its low solubility in water and the potential for off-target effects on other potassium channels.

Orientations Futures

There are several potential future directions for the scientific research on N-(5,5-dimethyloxolan-3-yl)-4-(pyridin-2-ylamino)cyclohexane-1-carboxamide. These include:
1. Further optimization of the synthesis method to improve the yield and purity of the compound.
2. Investigation of the potential therapeutic applications of this compound in other cardiovascular diseases, such as heart failure and ventricular arrhythmias.
3. Development of novel derivatives of this compound with improved pharmacokinetic properties and selectivity for the Kv1.5 channel.
4. Exploration of the potential use of this compound as a tool compound for studying the role of Kv1.5 channels in cardiac physiology and pathophysiology.
5. Investigation of the potential off-target effects of this compound on other potassium channels and ion channels in general.
In conclusion, this compound is a potent and selective inhibitor of the Kv1.5 channel with potential therapeutic applications in cardiovascular diseases. Its mechanism of action, biochemical and physiological effects, advantages and limitations for laboratory experiments, and future directions for scientific research have been discussed in this paper.

Méthodes De Synthèse

The synthesis of N-(5,5-dimethyloxolan-3-yl)-4-(pyridin-2-ylamino)cyclohexane-1-carboxamide involves several steps, including the preparation of the precursor compound and the coupling reaction between the pyridine and cyclohexane moieties. The final product is obtained through a purification process, such as column chromatography or recrystallization.

Applications De Recherche Scientifique

N-(5,5-dimethyloxolan-3-yl)-4-(pyridin-2-ylamino)cyclohexane-1-carboxamide has been extensively studied in scientific research, particularly in the field of cardiovascular pharmacology. It has been shown to effectively block the Kv1.5 channel, which is responsible for the repolarization of cardiac action potentials. This mechanism of action makes this compound a potential therapeutic agent for the treatment of atrial fibrillation, a common cardiac arrhythmia.

Propriétés

IUPAC Name

N-(5,5-dimethyloxolan-3-yl)-4-(pyridin-2-ylamino)cyclohexane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O2/c1-18(2)11-15(12-23-18)21-17(22)13-6-8-14(9-7-13)20-16-5-3-4-10-19-16/h3-5,10,13-15H,6-9,11-12H2,1-2H3,(H,19,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCNUHGUTRIOALJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CO1)NC(=O)C2CCC(CC2)NC3=CC=CC=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.